molecular formula C19H26N4O2 B5214093 N-benzyl-2-cyano-3-{[3-(4-morpholinyl)propyl]amino}-2-butenamide

N-benzyl-2-cyano-3-{[3-(4-morpholinyl)propyl]amino}-2-butenamide

Katalognummer B5214093
Molekulargewicht: 342.4 g/mol
InChI-Schlüssel: ZZFKBBLBMFKWDV-VLGSPTGOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-benzyl-2-cyano-3-{[3-(4-morpholinyl)propyl]amino}-2-butenamide, also known as BAY 41-2272, is a potent and selective activator of soluble guanylate cyclase (sGC), which is an important enzyme in the nitric oxide (NO) signaling pathway. This compound has been extensively studied for its potential therapeutic applications in various diseases, including cardiovascular disorders, pulmonary hypertension, and cancer.

Wirkmechanismus

N-benzyl-2-cyano-3-{[3-(4-morpholinyl)propyl]amino}-2-butenamide 41-2272 is a potent and selective activator of sGC, which is an important enzyme in the NO signaling pathway. When NO binds to sGC, it activates the enzyme to produce cyclic guanosine monophosphate (cGMP), which in turn activates protein kinase G (PKG) and leads to various downstream effects. N-benzyl-2-cyano-3-{[3-(4-morpholinyl)propyl]amino}-2-butenamide 41-2272 mimics the effects of NO by directly binding to the heme group of sGC and activating the enzyme to produce cGMP.
Biochemical and physiological effects:
N-benzyl-2-cyano-3-{[3-(4-morpholinyl)propyl]amino}-2-butenamide 41-2272 has been shown to have various biochemical and physiological effects, including vasodilation, anti-inflammatory effects, anti-platelet effects, and anti-proliferative effects. These effects are mediated by the activation of the NO signaling pathway and the subsequent production of cGMP.

Vorteile Und Einschränkungen Für Laborexperimente

N-benzyl-2-cyano-3-{[3-(4-morpholinyl)propyl]amino}-2-butenamide 41-2272 has several advantages for lab experiments, including its potency, selectivity, and ease of synthesis. However, there are also some limitations to its use, including its relatively short half-life and the potential for off-target effects.

Zukünftige Richtungen

There are several future directions for the study of N-benzyl-2-cyano-3-{[3-(4-morpholinyl)propyl]amino}-2-butenamide 41-2272, including:
1. Further investigation of its potential therapeutic applications in various diseases, including cardiovascular disorders, pulmonary hypertension, and cancer.
2. Development of more potent and selective sGC activators based on the structure of N-benzyl-2-cyano-3-{[3-(4-morpholinyl)propyl]amino}-2-butenamide 41-2272.
3. Investigation of the mechanisms underlying the anti-inflammatory, anti-platelet, and anti-proliferative effects of N-benzyl-2-cyano-3-{[3-(4-morpholinyl)propyl]amino}-2-butenamide 41-2272.
4. Investigation of the potential use of N-benzyl-2-cyano-3-{[3-(4-morpholinyl)propyl]amino}-2-butenamide 41-2272 as a tool compound to study the NO signaling pathway and its downstream effects.
5. Investigation of the potential use of N-benzyl-2-cyano-3-{[3-(4-morpholinyl)propyl]amino}-2-butenamide 41-2272 in combination with other drugs for synergistic effects in the treatment of various diseases.

Synthesemethoden

N-benzyl-2-cyano-3-{[3-(4-morpholinyl)propyl]amino}-2-butenamide 41-2272 can be synthesized using a multi-step process, starting from commercially available starting materials. The first step involves the reaction of 3-aminopropanol with benzyl cyanide to form N-benzyl-3-aminopropanenitrile. This intermediate is then reacted with 4-morpholinepropanol to form N-benzyl-3-{[3-(4-morpholinyl)propyl]amino}propanenitrile. The final step involves the reaction of this intermediate with ethyl acrylate in the presence of a palladium catalyst to form N-benzyl-2-cyano-3-{[3-(4-morpholinyl)propyl]amino}-2-butenamide 41-2272.

Wissenschaftliche Forschungsanwendungen

N-benzyl-2-cyano-3-{[3-(4-morpholinyl)propyl]amino}-2-butenamide 41-2272 has been extensively studied for its potential therapeutic applications in various diseases, including cardiovascular disorders, pulmonary hypertension, and cancer. In cardiovascular disorders, N-benzyl-2-cyano-3-{[3-(4-morpholinyl)propyl]amino}-2-butenamide 41-2272 has been shown to improve cardiac function and reduce myocardial infarct size in animal models of ischemia/reperfusion injury. In pulmonary hypertension, N-benzyl-2-cyano-3-{[3-(4-morpholinyl)propyl]amino}-2-butenamide 41-2272 has been shown to improve pulmonary hemodynamics and reduce pulmonary vascular resistance. In cancer, N-benzyl-2-cyano-3-{[3-(4-morpholinyl)propyl]amino}-2-butenamide 41-2272 has been shown to have anti-proliferative and pro-apoptotic effects on cancer cells.

Eigenschaften

IUPAC Name

(Z)-N-benzyl-2-cyano-3-(3-morpholin-4-ylpropylamino)but-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O2/c1-16(21-8-5-9-23-10-12-25-13-11-23)18(14-20)19(24)22-15-17-6-3-2-4-7-17/h2-4,6-7,21H,5,8-13,15H2,1H3,(H,22,24)/b18-16-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZFKBBLBMFKWDV-VLGSPTGOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C(C#N)C(=O)NCC1=CC=CC=C1)NCCCN2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C(\C#N)/C(=O)NCC1=CC=CC=C1)/NCCCN2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2Z)-N-benzyl-2-cyano-3-{[3-(morpholin-4-yl)propyl]amino}but-2-enamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.